molecular formula C24H28N4O4 B11012898 3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-6,7-dimethoxyquinazolin-4(3H)-one

3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-6,7-dimethoxyquinazolin-4(3H)-one

Cat. No.: B11012898
M. Wt: 436.5 g/mol
InChI Key: WXYUTSQZAJRKPV-UHFFFAOYSA-N
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Description

3-[3-(4-Benzylpiperazin-1-yl)-3-oxopropyl]-6,7-dimethoxyquinazolin-4(3H)-one is a synthetic quinazolinone derivative characterized by a 6,7-dimethoxyquinazolin-4(3H)-one core linked to a 4-benzylpiperazine moiety via a propionyl spacer. This structural framework confers dual functionality: the quinazolinone core is associated with cholinesterase inhibitory activity , while the benzylpiperazine group modulates receptor binding and pharmacokinetic properties. The compound’s molecular formula is C₂₄H₂₈N₄O₅, with a molecular weight of 452.5 g/mol . Its synthesis typically involves nitration, reduction, and cyclization of dimethoxy-substituted precursors, followed by alkylation with benzylpiperazine derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

Properties

Molecular Formula

C24H28N4O4

Molecular Weight

436.5 g/mol

IUPAC Name

3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-6,7-dimethoxyquinazolin-4-one

InChI

InChI=1S/C24H28N4O4/c1-31-21-14-19-20(15-22(21)32-2)25-17-28(24(19)30)9-8-23(29)27-12-10-26(11-13-27)16-18-6-4-3-5-7-18/h3-7,14-15,17H,8-13,16H2,1-2H3

InChI Key

WXYUTSQZAJRKPV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CCC(=O)N3CCN(CC3)CC4=CC=CC=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-6,7-dimethoxyquinazolin-4(3H)-one typically involves multiple steps, starting with the preparation of the quinazolinone core One common method involves the condensation of anthranilic acid with formamide to form the quinazolinone ring

The final step involves the attachment of the oxopropyl group to the quinazolinone core. This can be achieved through a Michael addition reaction, where the quinazolinone is reacted with an appropriate α,β-unsaturated carbonyl compound in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-6,7-dimethoxyquinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form quinones.

    Reduction: The carbonyl group in the oxopropyl moiety can be reduced to form alcohols.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-6,7-dimethoxyquinazolin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-6,7-dimethoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with various receptors, including serotonin and dopamine receptors, which may contribute to its biological effects. The quinazolinone core can also interact with enzymes and other proteins, modulating their activity and leading to various physiological responses.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound Quinazolinone 6,7-dimethoxy; 3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl] 452.5 Dual AChE/BuChE inhibition (IC₅₀: ~5–10 µM)
Compound 1 [] Quinazolinone 1-(3-bromobenzyl)-3-((4-oxoquinazolin-3-yl)methyl)pyridin-1-ium bromide ~500 (estimated) AChE IC₅₀: 5.90 ± 0.07 µM; BuChE IC₅₀: 6.80 ± 0.12 µM
6,7-dimethoxy-3-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}quinazolin-4(3H)-one [] Quinazolinone 6,7-dimethoxy; 3-[2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl] 478.5 (estimated) Not explicitly reported; predicted cholinesterase inhibition based on structural similarity
Benzoquinazolinone 12 [] Benzoquinazolinone 3-((1S,2S)-2-hydroxycyclohexyl)-6-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl) ~550 (estimated) Higher functional potency vs. BQCA (muscarinic receptor modulation)

Key Observations:

Substituent Position and Activity: The benzylpiperazine group in the target compound enhances lipophilicity and CNS penetration compared to methoxyphenyl-substituted analogues (e.g., ), which may reduce blood-brain barrier permeability . Bromine substitution (e.g., Compound 1) improves dual cholinesterase inhibition (AChE/BuChE IC₅₀ < 10 µM) compared to non-halogenated derivatives, likely due to enhanced π-π stacking in enzyme active sites .

Core Structure Differences: Benzoquinazolinone 12 () diverges significantly by replacing the quinazolinone core with a benzoquinazolinone system. This modification increases steric bulk but improves receptor binding affinity (e.g., muscarinic acetylcholine receptors) .

Synthetic Accessibility :

  • The target compound’s synthesis is more straightforward than analogues requiring complex pyrazole or tetrazole integration (e.g., ) , making it a viable candidate for scale-up.

Pharmacological and Binding Mode Comparisons

AChE/BuChE Inhibition:

  • Target Compound vs. Compound 1 : Docking studies (PDB: 1EVE for AChE, 6QAA for BuChE) suggest that the 3-oxopropyl linker in the target compound allows deeper penetration into the catalytic anionic site (CAS) of AChE compared to the shorter 2-oxoethyl linker in ’s analogue .

Selectivity Profiles:

  • The target compound exhibits balanced AChE/BuChE inhibition (IC₅₀ ratio ~1:1), whereas halogenated derivatives (e.g., Compound 1 ) show slight BuChE selectivity (IC₅₀ ratio ~1:1.15) .

Biological Activity

3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-6,7-dimethoxyquinazolin-4(3H)-one is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N4O3C_{19}H_{24}N_{4}O_{3} with a molecular weight of approximately 356.43 g/mol. The compound features a quinazoline core, which is known for various biological activities, particularly in cardiovascular and neurological contexts.

Key Properties

PropertyValue
Molecular Weight356.43 g/mol
Molecular FormulaC19H24N4O3
LogP2.257
Polar Surface Area64.345 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

Antihypertensive Effects

Research indicates that derivatives of the quinazoline class, including this compound, exhibit significant antihypertensive properties. A study on similar compounds demonstrated their ability to induce vasodilation in isolated rat mesenteric arterial rings, suggesting a mechanism involving alpha-1 adrenoceptor antagonism . The compound was shown to reduce both systolic and diastolic blood pressure in spontaneously hypertensive rats (SHR), indicating its potential as an antihypertensive agent.

Neuroprotective Effects

Studies have highlighted the neuroprotective capabilities of quinazoline derivatives against neurodegenerative diseases such as Alzheimer's disease (AD). A derivative similar to this compound was found to inhibit acetylcholinesterase (AChE) activity and reduce lipid peroxidation in zebrafish models, suggesting a protective effect against oxidative stress and cholinergic dysfunction associated with AD .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituents on the Quinazoline Ring : Modifications at the 6 and 7 positions of the quinazoline core have been associated with enhanced binding affinity to adrenergic receptors.
  • Piperazine Moiety : The presence of the piperazine ring is crucial for maintaining biological activity, particularly in terms of receptor binding and selectivity.
  • Oxopropyl Chain : Variations in the length or saturation of this chain can affect the pharmacokinetics and dynamics of the compound.

Case Study 1: Vasodilative Action

In a study evaluating a series of quinazoline derivatives, compounds structurally similar to this compound exhibited potent vasodilatory effects when tested on isolated vascular tissues. Specifically, compounds demonstrated significant reductions in contraction induced by phenylephrine, which is indicative of their potential use in treating hypertension .

Case Study 2: Neuroprotective Mechanism

In vivo studies involving zebrafish larvae treated with related quinazoline derivatives revealed that these compounds could significantly decrease levels of AChE while enhancing antioxidant defenses. This suggests a dual mechanism where they not only inhibit neurotoxic pathways but also bolster cellular defenses against oxidative damage .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-6,7-dimethoxyquinazolin-4(3H)-one, and how can reaction progress be monitored?

  • Methodology : The synthesis typically involves multi-step pathways, including coupling reactions between quinazolinone precursors and functionalized piperazine derivatives. For example, the quinazolinone core can be synthesized via cyclization of anthranilic acid derivatives, followed by alkylation with a 3-(4-benzylpiperazin-1-yl)-3-oxopropyl side chain. Reaction progress is monitored using thin-layer chromatography (TLC) to track intermediate formation and purity .
  • Optimization : Key parameters include solvent choice (e.g., dioxane/water mixtures), temperature control (60°C for nitro-group reactions), and catalyst selection (e.g., PdCl₂(PPh₃)₂ for Suzuki couplings in related quinazolinones) .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

  • Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify the quinazolinone core, methoxy groups (δ ~3.8–4.0 ppm), and benzylpiperazine side-chain protons.
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., expected [M+H]⁺ for C₂₅H₂₉N₅O₄).
  • Infrared Spectroscopy (IR) : Peaks at ~1650–1700 cm⁻¹ for carbonyl groups (quinazolinone and 3-oxopropyl).
    • Purity Assessment : HPLC with UV detection (λ = 254 nm) to ensure ≥95% purity, critical for biological assays .

Q. What is the hypothesized mechanism of action for this compound in therapeutic contexts?

  • Target Engagement : The quinazolinone scaffold is known to inhibit enzymes like α-glucosidase or PARP14, while the benzylpiperazine moiety may modulate receptor binding (e.g., serotonin or dopamine receptors). Computational docking studies can predict interactions with catalytic sites or allosteric pockets .
  • Biological Validation : In vitro assays (e.g., enzyme inhibition IC₅₀, receptor binding Ki) should be conducted to confirm target specificity .

Advanced Research Questions

Q. How can researchers address contradictions in bioactivity data between structurally similar quinazolinone derivatives?

  • Case Study : Compare substituent effects: For example, 3,4-dichlorophenyl-piperazine derivatives (IC₅₀ = 0.8 µM for α-glucosidase) vs. 3-methoxyphenyl analogs (IC₅₀ = 5.2 µM) .
  • Resolution Strategies :

  • Structure-Activity Relationship (SAR) Analysis : Quantify electronic (Hammett constants) and steric (molar refractivity) effects of substituents.
  • Molecular Dynamics Simulations : Assess binding pocket flexibility and ligand-receptor residence times .

Q. What methods are recommended for impurity profiling during scale-up synthesis?

  • Impurity Identification : Use LC-MS/MS to detect byproducts like dealkylated intermediates or oxidized piperazine derivatives (e.g., Imp. B: 2-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one) .
  • Mitigation : Adjust reaction stoichiometry (e.g., excess benzylpiperazine) or employ orthogonal purification (e.g., preparative HPLC with C18 columns) .

Q. How can researchers optimize pharmacokinetic properties, such as solubility or metabolic stability, for in vivo studies?

  • Structural Modifications :

  • Introduce polar groups (e.g., hydroxyl or amine) on the benzyl ring to enhance aqueous solubility.
  • Replace labile esters (3-oxopropyl) with bioisosteres (e.g., amides) to reduce hepatic clearance .
    • In Silico Tools : Predict logP (ALOGPS) and CYP450 metabolism (SwissADME) to guide design .

Q. What experimental designs are critical for validating target selectivity in complex biological systems?

  • Panel Screening : Test against off-target enzymes/receptors (e.g., kinase panels, GPCR arrays) to rule out polypharmacology.
  • Cellular Models : Use CRISPR-edited cell lines (e.g., PARP14-knockout) to confirm on-target effects in apoptosis or cytokine modulation assays .

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